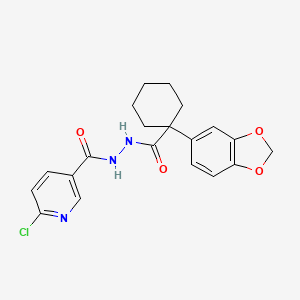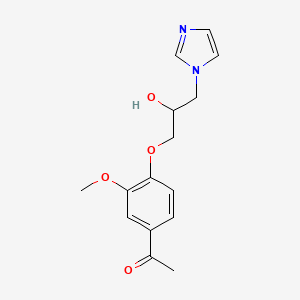![molecular formula C19H11BrF3NO3 B2381951 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 926199-81-7](/img/structure/B2381951.png)
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C19H11BrF3NO3 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a quinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the quinoline ring.
Coupling Reactions: The ethenyl group can engage in coupling reactions such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can extend the conjugated system of the compound.
Scientific Research Applications
6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid: Another similar compound with a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethoxy group in 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications .
Properties
CAS No. |
926199-81-7 |
|---|---|
Molecular Formula |
C19H11BrF3NO3 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
6-bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO3/c20-12-4-8-17-15(9-12)16(18(25)26)10-13(24-17)5-1-11-2-6-14(7-3-11)27-19(21,22)23/h1-10H,(H,25,26) |
InChI Key |
FGVBJYYHLUKJOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)
![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)
![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)


![2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2381877.png)

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
![3-(Furan-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2381883.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)


